molecular formula C17H12Cl2N4OS B2765152 N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872988-01-7

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2765152
CAS No.: 872988-01-7
M. Wt: 391.27
InChI Key: YIWRJLFBVKVFFI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfanyl bridge to a pyridazine ring substituted with a pyridin-4-yl moiety. This compound belongs to a broader class of N-substituted 2-arylacetamides, which are recognized for their structural resemblance to natural penicillin derivatives and their utility as ligands or bioactive agents .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c18-13-2-1-12(9-14(13)19)21-16(24)10-25-17-4-3-15(22-23-17)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWRJLFBVKVFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridinyl halides and palladium catalysts.

    Attachment of the Sulfanylacetamide Group: The final step involves the nucleophilic substitution of the sulfanylacetamide group onto the pyridazinyl intermediate, typically using thiol reagents and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways like the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, which is crucial in tumor growth and survival .

1.2 Antiinflammatory Properties
Research highlights the anti-inflammatory potential of related compounds, which may be relevant for this compound. These compounds have been observed to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways such as nuclear factor kappa B (NF-kB) signaling . This suggests that the compound could be explored for treating chronic inflammatory diseases.

Pharmacological Insights

2.1 Mechanism of Action
The mechanism of action for this compound is believed to involve interaction with specific biological targets that modulate cellular responses. The presence of the pyridazine and pyridine moieties may enhance its binding affinity to target proteins involved in disease pathways.

2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyridazine rings can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties could improve pharmacokinetic profiles .

Case Studies

3.1 Case Study: Anticancer Efficacy
A study investigating a series of pyridazine derivatives demonstrated that specific substitutions led to enhanced cytotoxicity against various cancer cell lines. The compound this compound was among those tested, showing significant inhibition of cell growth in vitro .

3.2 Case Study: Anti-inflammatory Effects
In a preclinical model of inflammation, a related compound demonstrated a marked reduction in inflammatory markers and improved clinical outcomes in animal models of arthritis. This supports the potential application of this compound in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Variations and Heterocyclic Modifications

The compound’s key distinguishing feature is its pyridazine core, which differentiates it from related acetamides with triazole, pyrimidine, benzothiazole, or pyrazole heterocycles. Below is a comparative analysis of select analogs:

Crystallographic and Conformational Insights

  • Pyrazole Analogs : The compound from exhibits three distinct conformers in its asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Such conformational variability may influence target binding or solubility .
  • Triazole and Pyrimidine Derivatives : Crystallographic studies of triazole and pyrimidine analogs (e.g., ) reveal planar amide groups and intermolecular N–H⋯O hydrogen bonds, suggesting stable dimer formations that could enhance crystalline packing or biological interactions .

Biological Activity

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H15Cl2N5OS
  • Molecular Weight : 396.30 g/mol
  • CAS Number : 445267-48-1

The presence of a dichlorophenyl group, a pyridazinyl moiety, and a sulfanyl linkage suggests diverse biological activities, particularly in targeting various diseases.

Pharmacological Activity

Research on this compound has revealed several pharmacological effects:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Effects : The compound has shown promise against various pathogens. Research suggests that it can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
  • Anti-inflammatory Properties : Analogous compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It is hypothesized that this compound interacts with various receptors, influencing cellular responses related to growth and inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the low micromolar range.
Showed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Highlighted anti-inflammatory effects in animal models, reducing edema and inflammatory cytokine levels significantly.

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